molecular formula C7H7ClN2O5S B14386314 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide CAS No. 88345-22-6

2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B14386314
CAS No.: 88345-22-6
M. Wt: 266.66 g/mol
InChI Key: FBMPCYUYQIIEFR-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloro-4-methoxyaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives depending on the specific conditions.

    Reduction: The primary product is 2-Chloro-4-methoxy-3-aminobenzene-1-sulfonamide.

    Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroanisole: Similar structure but lacks the sulfonamide group.

    4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a chloro group.

    2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.

Properties

CAS No.

88345-22-6

Molecular Formula

C7H7ClN2O5S

Molecular Weight

266.66 g/mol

IUPAC Name

2-chloro-4-methoxy-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O5S/c1-15-4-2-3-5(16(9,13)14)6(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14)

InChI Key

FBMPCYUYQIIEFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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